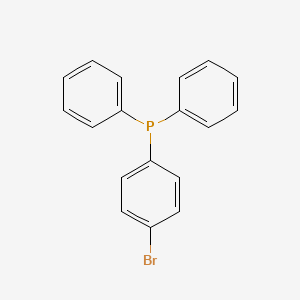

(4-Bromophenyl)diphenylphosphine

Descripción general

Descripción

(4-Bromophenyl)diphenylphosphine: is an organophosphorus compound with the molecular formula C18H14BrP . It consists of a bromophenyl group attached to a diphenylphosphine moiety. This compound is known for its utility in various chemical reactions and scientific research applications.

Synthetic Routes and Reaction Conditions:

Bromination of Diphenylphosphine: One common method involves the bromination of diphenylphosphine using bromine in the presence of a suitable solvent like dichloromethane.

Phosphination of 4-Bromobenzene: Another approach is the reaction of 4-bromobenzene with chlorodiphenylphosphine in the presence of a base such as triethylamine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.

Análisis De Reacciones Químicas

(4-Bromophenyl)diphenylphosphine: undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: Reduction reactions can lead to the formation of diphenylphosphine derivatives.

Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used in substitution reactions.

Major Products Formed:

Oxidation: this compound oxide

Reduction: Various diphenylphosphine derivatives

Substitution: Alkyl or aryl substituted this compound

Aplicaciones Científicas De Investigación

Catalysis

Palladium-Catalyzed Reactions

(4-Bromophenyl)diphenylphosphine plays a significant role as a ligand in palladium-catalyzed coupling reactions. Its ability to stabilize palladium complexes enhances the efficiency of various cross-coupling reactions, such as the Hirao P–C coupling. In these reactions, it has been shown to facilitate the formation of phosphonate esters with yields reaching up to 85% under optimized conditions .

Example Reaction:

- In one study, 1-bromo-4-iodobenzene was reacted with diphenylphosphine oxide using palladium-tetrakistriphenylphosphine as a catalyst, demonstrating the effectiveness of this compound in forming desired products .

Organic Synthesis

Synthesis of Aryldiphenylphosphine Oxides

The compound is utilized in the synthesis of aryldiphenylphosphine oxides through a two-step process involving tertiary diphenylphosphines and aryl bromides. This method allows for the efficient production of various phosphine oxides that are crucial in synthetic organic chemistry .

Yield Efficiency:

- The synthesis process often yields products with purities exceeding 98% and can be adjusted for different aryl groups to tailor the properties of the resulting phosphine oxides .

Materials Science

Nanoparticle Stabilization

this compound has been explored for its ability to stabilize nanoparticles, such as gold nanoparticles (AuNPs). Its phosphine functionalities contribute to the self-assembly processes in mixtures with solvents like THF and 2-propanol, leading to the formation of cylindrical micelles that encapsulate nanoparticles effectively .

Self-Assembly Mechanism:

- The presence of pyridinyl moieties at the corona of these micelles enhances stability and functionality, making them suitable for applications in drug delivery systems and catalysis .

Case Study 1: Palladium-Catalyzed Synthesis

In a controlled experiment, this compound was used alongside palladium catalysts to synthesize complex organic molecules. The results indicated that varying reaction conditions could significantly affect yield and selectivity, showcasing its utility in fine-tuning synthetic pathways .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Hirao P–C Coupling | 85 | Pd-tetrakistriphenylphosphine catalyst |

| Aryldiphenylphosphine Oxide Synthesis | 63-75 | Tertiary diphenylphosphines with aryl bromides |

Case Study 2: Nanoparticle Stabilization

Research demonstrated that this compound could stabilize gold nanoparticles through self-assembly techniques. The resulting micelles exhibited controlled sizes and shapes, which are essential for applications in nanomedicine and materials engineering .

Mecanismo De Acción

The mechanism by which (4-Bromophenyl)diphenylphosphine exerts its effects depends on its specific application. In catalysis, it often acts as a ligand, coordinating to the metal center and influencing the reactivity and selectivity of the catalytic process. The molecular targets and pathways involved vary based on the reaction conditions and the substrates used.

Comparación Con Compuestos Similares

(4-Bromophenyl)diphenylphosphine: is compared with other similar compounds to highlight its uniqueness:

Diphenylphosphine: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.

Phosphine Oxides: These compounds are oxidized derivatives and exhibit different chemical properties.

Bromophenylphosphines: Other bromophenylphosphine derivatives with different substituents on the phenyl ring, resulting in varied reactivity and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(4-Bromophenyl)diphenylphosphine is a phosphine compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound, with the chemical formula CHBrP, is synthesized through various methods, including palladium-catalyzed coupling reactions. For instance, one effective method involves reacting 1-bromo-4-iodobenzene with diphenylphosphine oxide under microwave irradiation conditions, yielding significant quantities of the desired product . The synthesis pathways often emphasize the efficiency of the coupling process and the yield of the final product, which can be influenced by reaction conditions such as temperature and solvent choice.

Anticancer Properties

Recent studies have highlighted the potential of phosphine derivatives, including this compound, as anticancer agents. Research indicates that certain phosphine oxide derivatives exhibit significant inhibitory activity against topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. In one study, synthesized phosphine oxide compounds demonstrated higher inhibition values than camptothecin (CPT), a well-known anticancer drug, especially at prolonged incubation times .

Table 1: TOP1 Inhibition Activity of Phosphine Derivatives

| Compound | Inhibition after 5 min | Inhibition after 30 min |

|---|---|---|

| CPT | Moderate | Low |

| Compound 8a | Strong | Persistent |

| Compound 9a | Moderate | Strong |

The persistent inhibition observed with certain compounds suggests a promising avenue for developing new anticancer therapies based on phosphine chemistry.

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines reveal that while some derivatives show selective cytotoxicity towards cancer cells, they exhibit minimal toxicity towards non-cancerous cells like MRC-5 . This selectivity is crucial for developing safer therapeutic agents.

Case Study: Antiproliferative Effects

In a specific case study involving a series of phosphine oxide derivatives, researchers evaluated their effects on different cancer cell lines. The results indicated that compounds with a diphenylphosphoryl group exhibited significant antiproliferative effects against breast and lung cancer cell lines while sparing normal fibroblast cells .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of critical cellular processes such as DNA replication. The ability to inhibit TOP1 suggests that these compounds interfere with DNA supercoiling and relaxation processes essential for transcription and replication .

Enzyme Interaction Studies

Further studies have investigated how these compounds interact with enzymes involved in DNA metabolism. For instance, preincubation experiments revealed that certain phosphine derivatives could bind to either the enzyme or DNA itself, thereby enhancing their inhibitory effects on TOP1 .

Propiedades

IUPAC Name |

(4-bromophenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLBCLNFEOKEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223636 | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734-59-8 | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=734-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (4-Bromophenyl)diphenylphosphine function as a ligand in organometallic complexes?

A1: this compound acts as a monodentate phosphine ligand, meaning it coordinates to a metal center through its lone pair of electrons on the phosphorus atom. [, ] This interaction is crucial for forming stable organometallic complexes, which are often used as catalysts.

Q2: What are the advantages of using this compound in Suzuki–Miyaura coupling reactions?

A2: this compound plays a key role in Suzuki–Miyaura coupling reactions by stabilizing the palladium catalyst and influencing its reactivity. [] The presence of the bromine atom on the phenyl ring allows for further functionalization, which can be used to tune the catalyst's properties or anchor it to a support material.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.